Ethyl 3,4-dihydroxy-2-nitrobenzoate
Overview
Description
Ethyl 3,4-dihydroxy-2-nitrobenzoate is a chemical compound with the molecular formula C9H9NO6 . It has a molecular weight of 227.17 .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3,4-dihydroxybenzoate with isopropyl nitrate and sulfuric acid in dichloromethane at 0 - 20℃ . The reaction mixture is stirred for 45 minutes, then quenched with ice/water, and extracted with dichloromethane. The extracts are combined, and the solvent is removed under vacuum. The product is then purified by silica gel column to yield this compound .Scientific Research Applications
Reactivity Studies
- Alkaline Hydrolysis Reactivity : Ethyl 3,4-dihydroxy-2-nitrobenzoate's reaction in alkaline hydrolysis is influenced by the nitro group's position and the presence of substituents like methoxyl groups, affecting the reaction rates due to steric or mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).
Catalytic Studies
- Catalytic Activity in Esterification : The compound has been studied in the context of esterification reactions, particularly focusing on the catalyst role of acidic ionic liquids and the mechanism involved in the formation of ethyl 4-nitrobenzoate (Liang Hong-ze, 2013).
Natural Source Isolation
- Isolation from Plant Extracts : this compound has been isolated from natural sources, such as the leaf extract of Cinnamomum tenuifolium, highlighting its presence in plant metabolites (Cheng, Yeh, Wang, & Chen, 2011).
Structural Characterization
- Crystal Structure Analysis : Studies have explored the crystal structure of related compounds, providing insights into the molecular geometry and intramolecular interactions, which are essential for understanding the chemical behavior of this compound and its derivatives (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Synthesis Optimization
- Optimization of Synthesis Conditions : Research has been conducted on optimizing the synthesis conditions for related nitrobenzoates, which can provide valuable insights for the synthesis of this compound. This includes studying the effects of reactant ratios, catalysts, temperature, and time on yield and product purity (Han Ya-rong, 2009).
Safety and Hazards
Ethyl 3,4-dihydroxy-2-nitrobenzoate is classified as harmful if swallowed (H302) according to the safety data . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
The primary target of Ethyl 3,4-dihydroxy-2-nitrobenzoate (EDHB) is the prolyl hydroxylase domain enzymes (PHDs) . PHDs play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is a master regulator of hypoxic responses .
Mode of Action
EDHB acts as an inhibitor of PHDs . Under normal oxygen conditions, PHDs negatively regulate HIF, leading it to degradation . By inhibiting PHDs, EDHB can upregulate beneficial HIF-mediated processes .
Biochemical Pathways
The inhibition of PHDs by EDHB leads to an increase in the levels of HIF-1α . This upregulation boosts the protein expression of antioxidative enzyme heme-oxygenase I . Additionally, there is enhanced expression of metallothioneins, which have antioxidant and anti-inflammatory properties .
Result of Action
Preconditioning with EDHB significantly improves cellular viability . The diminished levels of protein oxidation and malondialdehyde indicate a decrease in oxidative stress when cells are exposed to hypoxia . EDHB treatment also confers enhanced antioxidant status, as there is an increase in the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase .
Action Environment
Environmental factors such as oxygen levels can influence the action of EDHB. For instance, under hypoxic conditions (low oxygen), the efficacy of EDHB in protecting against oxidative damage is enhanced . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 3,4-dihydroxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-4-6(11)8(12)7(5)10(14)15/h3-4,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFZYMBKOJRVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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